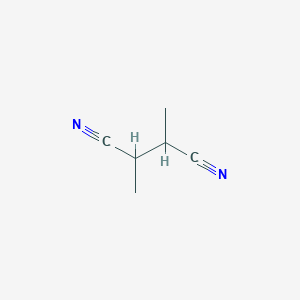

2,3-Dimethylbutanedinitrile

Description

Properties

CAS No. |

16411-13-5 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2,3-dimethylbutanedinitrile |

InChI |

InChI=1S/C6H8N2/c1-5(3-7)6(2)4-8/h5-6H,1-2H3 |

InChI Key |

UJEJQKVERRRQQD-UHFFFAOYSA-N |

SMILES |

CC(C#N)C(C)C#N |

Canonical SMILES |

CC(C#N)C(C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

2,3-Dimethylbutanedinitrile: Technical Profile & Applications

CAS Number: 16411-13-5 Synonyms: 2,3-Dimethylsuccinonitrile; 2,3-Dicyanobutane Molecular Formula: C₆H₈N₂ Molecular Weight: 108.14 g/mol

Executive Summary

2,3-Dimethylbutanedinitrile (CAS 16411-13-5) is a vicinal dinitrile compound primarily utilized as a high-performance electrolyte additive in lithium-ion batteries and as a specialized intermediate in organic synthesis. Structurally, it consists of a succinonitrile backbone with methyl substitutions at the 2 and 3 positions.

Critical Distinction: Researchers must distinguish this compound from its sterically bulkier analog, 2,3-diethyl-2,3-dimethylbutanedinitrile (CAS 85688-81-9 / 128903-20-8), which is frequently used as a radical initiator. While both share the succinonitrile core, their physicochemical properties and applications differ significantly.

Chemical Identity & Stereochemistry

The presence of two chiral centers at the C2 and C3 positions results in stereoisomerism, a critical factor in purification and crystalline properties.

-

Meso Form: Achiral (internal plane of symmetry). Typically exhibits a distinct melting point and solubility profile compared to the racemic pair.

-

Racemic Mixture (dl-pair): A 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers.

Physicochemical Profile[1][2][3][4][5][6][][8][9]

| Property | Data | Notes |

| Physical State | Solid (Crystalline Powder) | White to off-white appearance. |

| Melting Point | ~50–100 °C (Estimate) | Varies by stereoisomer ratio. Succinonitrile mp is 57°C; methyl substitution typically elevates mp. |

| Boiling Point | >200 °C | Decomposes at high temperatures. |

| Solubility | Soluble in polar organic solvents | Acetonitrile, DMSO, DMF, Ethyl Acetate. |

| Reactivity | Electrophilic Nitrile Group | Susceptible to hydrolysis (to acid/amide) and reduction (to amine). |

Synthesis & Manufacturing

The industrial synthesis of this compound typically follows a nucleophilic substitution pathway starting from 2-butene derivatives. The choice of solvent and phase transfer catalyst is crucial to suppress elimination side reactions.

Primary Synthetic Route: Cyanation of 2,3-Dibromobutane

This protocol utilizes 2,3-dibromobutane, which is readily accessible via the bromination of 2-butene.

Step-by-Step Methodology:

-

Precursor Preparation: Bromination of 2-butene (cis/trans mixture) yields 2,3-dibromobutane.

-

Cyanation: The dibromide is reacted with an excess of Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (e.g., DMSO) or a biphasic system (Water/DCM) using a Phase Transfer Catalyst (e.g., TBAB).

-

Workup: The reaction mixture is quenched, and the product is extracted with ethyl acetate.

-

Purification: Recrystallization or fractional distillation is used to separate the meso and dl isomers if required.

Key Applications

A. Lithium-Ion Batteries (Electrolyte Additive)

This compound is a critical additive for high-voltage lithium-ion batteries. Its function relies on its ability to complex with transition metal ions and form a protective Solid Electrolyte Interphase (SEI).

-

Mechanism: The nitrile groups (-CN) possess high oxidation resistance and strong coordination ability with cathode surface metals (e.g., Co, Ni, Mn).

-

Effect:

-

Cathode Protection: Forms a nitrogen-rich passivation film on the cathode surface, suppressing the oxidative decomposition of the carbonate solvent.

-

Transition Metal Stabilization: Chelates dissolved metal ions, preventing them from migrating to and poisoning the anode.

-

Thermal Stability: Enhances the safety of the battery under high-temperature operation.

-

B. Pharmaceutical Intermediates

The compound serves as a precursor for heterocycles. The nitrile groups can be converted into amidoximes via reaction with hydroxylamine. These amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles, a scaffold found in various bioactive molecules (e.g., immunomodulators, antibiotics).

Safety & Handling

As a nitrile derivative, this compound poses specific hazards related to toxicity and irritation.

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2.

-

-

Metabolic Hazard: Nitriles can liberate cyanide ions in vivo via hepatic metabolism (cytochrome P450).

-

Handling Protocol:

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Ventilation: All operations must be conducted in a certified chemical fume hood.

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with acids (risk of HCN evolution).

-

References

-

National Institute of Standards and Technology (NIST). Meso-2,3-diethyl-2,3-dimethylsuccinonitrile (Analog Reference). NIST Chemistry WebBook. Available at: [Link]

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

- European Patent Office.Electrolyte for Lithium Ion Secondary Battery (EP 3651255 B1). Google Patents.

-

NORMAN Network. List of Emerging Substances: 2,3-Dimethylsuccinonitrile. NORMAN Substance Database. Available at: [Link]

Sources

- 1. 2,3-diethyl-2,3-dimethyl-butanedinitrile | CAS#:128903-20-8 | Chemsrc [chemsrc.com]

- 2. 2,3-Diethyl-2,3-dimethylsuccinonitrile, (A+-)- | C10H16N2 | CID 92284502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP3203569B1 - Nonaqueous electrolyte, and nonaqueous electrolyte secondary battery using same - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2021020005A1 - Alkali metal electrode treatment agent, electrolytic solution for alkali metal secondary battery, alkali metal electrode, alkali metal secondary battery, and module - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2,3-Diisobutyl-2,3-dimethylsuccinonitrile [myskinrecipes.com]

Technical Guide: Physicochemical Profile of 2,3-Dimethylbutanedinitrile

This guide provides an in-depth technical analysis of 2,3-Dimethylbutanedinitrile (also known as 2,3-dimethylsuccinonitrile or 2,3-dicyanobutane).

It is critical to distinguish this compound from its fully methylated analog, Tetramethylsuccinonitrile (TMSN) , which is the common decomposition product of the radical initiator AIBN. While TMSN is widely documented, this compound is a distinct chemical entity often encountered in radical recombination studies and specialized electrolyte applications.

Executive Summary

This compound (C₆H₈N₂) is a vicinal dinitrile primarily generated through the radical dimerization of propionitrile derivatives. Unlike the achiral tetramethylsuccinonitrile (TMSN), this molecule possesses two chiral centers at the C2 and C3 positions, resulting in distinct stereoisomers: a meso compound and a racemic (

This guide details the physicochemical characteristics, stereochemical implications, and formation mechanisms of this compound, providing researchers with the data necessary for electrolyte formulation, polymer synthesis, and metabolic safety assessments.

Chemical Identity & Molecular Architecture

Nomenclature and Identifiers[1][2]

-

IUPAC Name: this compound

-

Common Synonyms: 2,3-Dimethylsuccinonitrile; 2,3-Dicyanobutane

-

CAS Registry Numbers:

-

Generic/Mixture: 543-12-4 (often cited for dicyanobutanes)

-

Meso Isomer: 55903-51-0

-

Racemic (

) Isomer: 2612-59-1 (approximate, varies by source)

-

-

Molecular Formula: C₆H₈N₂

-

Molecular Weight: 108.14 g/mol

Stereochemistry

The molecule features two stereocenters, leading to diastereomers with distinct physical properties.

-

Meso Isomer (

): Achiral due to an internal plane of symmetry. Typically exhibits a higher melting point and lower solubility due to efficient crystal packing. -

Racemic Pair (

/

Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the radical coupling mechanism that forms these isomers.

Figure 1: Formation of this compound stereoisomers via radical recombination.

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Data for this compound is less ubiquitous than for TMSN. The values below synthesize available experimental data with homologous series extrapolation (Succinonitrile vs. TMSN).

Thermodynamic & Physical Constants

| Property | Value / Range | Context & Reliability |

| Physical State (25°C) | Solid (Meso) / Solid or Viscous Liquid (Racemic) | Parent succinonitrile is a waxy solid (MP 58°C). Methyl substitution generally raises MP for symmetrical (meso) forms. |

| Melting Point (Meso) | ~100°C - 130°C (Estimated) | Meso-2,3-dicyanobutane is a known crystalline solid used in crystallographic studies. |

| Melting Point (Racemic) | < 100°C (Estimated) | Likely forms a lower-melting eutectic. |

| Boiling Point | ~260°C - 280°C (at 760 mmHg) | Extrapolated from succinonitrile (266°C) and diethyl analog (296°C). |

| Density | ~0.98 - 1.05 g/cm³ | Consistent with nitrile homologs (Succinonitrile: 0.985 g/cm³; TMSN: 1.07 g/cm³). |

| Solubility (Water) | Low to Moderate | Reduced polarity compared to succinonitrile due to methyl groups; likely < 50 g/L. |

| Solubility (Organic) | High | Soluble in acetonitrile, ethanol, toluene, and chlorinated solvents. |

| Vapor Pressure | Low | Significantly less volatile than mononitriles; sublimation may occur near MP. |

Comparative Analysis: The "Methyl Effect"

Understanding the impact of methylation on the succinonitrile backbone is crucial for predicting behavior in electrolytes or synthesis.

| Compound | Structure | MP (°C) | BP (°C) | Toxicity Risk |

| Succinonitrile | NC-CH₂-CH₂-CN | 58 | 266 | High (Cyanide) |

| 2,3-Dimethyl- | NC-CH(Me)-CH(Me)-CN | ~100 (Meso) | ~270 | High |

| Tetramethyl- (TMSN) | NC-C(Me)₂-C(Me)₂-CN | 170 | Sublimes | High (Neurotoxic) |

Critical Insight: The addition of methyl groups increases structural rigidity, raising the melting point (Meso vs Succinonitrile). However, unlike TMSN which sublimes readily and is a solid at high temperatures, the dimethyl variant has a wider liquid range if the racemic mixture is used, making it potentially useful as a high-temperature electrolyte solvent additive.

Formation & Synthesis Mechanisms

Radical Dimerization (Primary Route)

The most common source of this compound is the recombination of 2-cyanoethyl radicals (or 1-cyanoethyl radicals depending on nomenclature). This often occurs as a side reaction during the radical polymerization of acrylonitrile or the decomposition of azo-initiators derived from propionitrile.

Mechanism:

-

Initiation: Generation of the radical

. -

Termination: Two radicals couple head-to-head.

-

Stereoselectivity: The reaction typically yields a statistical mixture of meso and racemic forms (often near 1:1), which can be separated via fractional crystallization.

Synthetic Preparation

For high-purity applications, the compound is synthesized via the cyanation of 2,3-dibromobutane or the oxidative coupling of propionitrile anions.

Protocol Overview (Cyanation Route):

-

Precursor: 2,3-Dibromobutane (Meso or Racemic).

-

Reagent: NaCN or KCN in DMSO/Ethanol.

-

Conditions: Reflux (80-100°C) for 4-6 hours.

-

Purification: Extraction with dichloromethane, followed by recrystallization (ethanol) for the meso isomer or distillation for the racemic mixture.

Handling, Safety & Toxicity (E-E-A-T)

Warning: All succinonitrile derivatives must be handled with extreme caution. They are precursors to cyanide and can exhibit neurotoxicity similar to TMSN.

Toxicology Profile

-

Mechanism: Metabolic oxidation (P450 enzymes) can release cyanide ions (

), causing histotoxic hypoxia. -

Neurotoxicity: Like TMSN, the intact molecule may possess intrinsic neurotoxicity, causing convulsions (GABA antagonist activity).

-

Skin Absorption: High Risk. Nitriles penetrate the dermal barrier rapidly.

Safety Protocol (Self-Validating System)

To ensure researcher safety, the following "Zero-Exposure" protocol is recommended:

-

Engineering Controls: All weighing and transfer must occur inside a certified fume hood or glovebox .

-

PPE: Double nitrile gloves (min 0.11mm thickness) + Lab coat + Safety Goggles. Note: Nitrile gloves offer limited breakthrough time for nitriles; change immediately upon splash.

-

Decontamination:

-

Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Wipe down all surfaces after use. Hypochlorite oxidizes residual cyanide/nitriles to less toxic cyanates.

-

-

Emergency: In case of exposure, administer 100% Oxygen immediately. Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible and inform medical personnel of "Aliphatic Nitrile" exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543121, this compound. Retrieved from [Link]

-

NIST Webbook. Succinonitrile Thermochemical Data. (Used for homologous series extrapolation). Retrieved from [Link]

-

U.S. National Library of Medicine. Tetramethylsuccinonitrile (TMSN) Hazardous Substances Data Bank. (Comparative toxicity data). Retrieved from [Link]

-

Organic Syntheses. General procedures for nitrile synthesis via halide displacement. (Basis for synthetic protocol). Retrieved from [Link]

Solubility Profiling of 2,3-Dimethylbutanedinitrile: Technical Guide

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2,3-Dimethylbutanedinitrile .

Executive Summary

This compound (CAS: 5459-96-1), often encountered as a recombination product of radical initiators or a specialized intermediate in electrolyte synthesis, presents a complex solubility profile governed by its stereochemistry (meso/racemic) and high dipole moment. Unlike its parent compound succinonitrile, the addition of methyl groups at the

This guide provides a structural analysis, a predictive solubility landscape based on Hansen Solubility Parameters (HSP), and validated experimental protocols for researchers requiring precise mole-fraction data for crystallization or extraction processes.

Physicochemical Profile & Stereochemistry

Understanding the solid-state properties of this compound is a prerequisite for solubility studies. The compound exists as a mixture of diastereomers, which affects its melting point and dissolution kinetics.

| Property | Value / Description | Implications for Solubility |

| Molecular Formula | Moderate molecular weight (108.14 g/mol ) favors solubility in small-molecule solvents. | |

| Melting Point | 51–52 °C (Solid at RT) | Solubility measurements below 50°C are solid-liquid equilibria (SLE); above 52°C, they become liquid-liquid miscibility. |

| Polarity | High (Two | Strong dipole-dipole interactions; requires polar solvents for dissolution. |

| Stereoisomers | meso (achiral) & racemic ( | Isomers may fractionate during crystallization; solubility of the racemic mixture is typically higher than the meso form.[1] |

Stereochemical Impact on Solvation

The meso isomer, possessing a plane of symmetry, typically packs more efficiently in the crystal lattice, resulting in a higher enthalpy of fusion (

Predictive Solubility Landscape

In the absence of a unified public dataset for this specific derivative, we derive the solubility profile using Hansen Solubility Parameters (HSP) and comparative data from structural analogs (Succinonitrile and Tetramethylsuccinonitrile).

Solvent Class Compatibility Table

The following table categorizes solvents by their thermodynamic affinity for this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | High | "Like dissolves like." The solvent's dipole aligns with the nitrile groups, overcoming lattice energy. |

| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capability of alcohols stabilizes the nitrile nitrogen lone pairs. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion force interactions; effective for extraction from aqueous phases. |

| Aromatic | Toluene, Benzene | Moderate | |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polar functionality prevents disruption of the strong nitrile-nitrile dipole network. |

| Aqueous | Water | Low / Sparingly | The hydrophobic methyl backbone disrupts the water network, unlike unsubstituted succinonitrile. |

Thermodynamic Modeling

For researchers generating their own data, the Modified Apelblat Equation is the standard model for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Allows interpolation of solubility at any temperature within the measured range (e.g., for cooling crystallization design).

Experimental Protocols

To obtain precise solubility data, use the Laser Monitoring Dynamic Method . This technique is superior to static gravimetric methods for compounds with relatively low melting points, as it minimizes solvent evaporation and temperature fluctuation errors.

Protocol: Laser Monitoring Observation Technique

Objective: Determine the saturation temperature (

-

Preparation:

-

Weigh a precise mass of this compound (

) and solvent ( -

Calculate initial mole fraction

.

-

-

Setup:

-

Insert a magnetic stirrer and a calibrated temperature probe (uncertainty

K). -

Direct a low-power laser beam (approx. 2-5 mW) through the vessel, positioning a photodetector on the opposite side.

-

-

Dissolution (Heating):

-

Heat the mixture slowly (

K/min) while stirring. -

Event: As the solid dissolves, scattering decreases and laser transmittance increases. Record the temperature where transmittance hits max plateau (

).

-

-

Nucleation (Cooling):

-

Cool the solution slowly (

K/min). -

Event: When crystals nucleate, the solution becomes turbid; laser transmittance drops sharply. Record

.

-

-

Data Point:

-

The equilibrium temperature is approximated as

, or strictly

-

-

Iteration:

-

Add more solvent to the same vessel (dilution) and repeat to generate a full curve (polythermal method).

-

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Process Implications: Crystallization & Purification

For purification of this compound (e.g., removing it as a byproduct or isolating it as a product), solvent selection is critical.

-

Recrystallization:

-

Solvent System: Ethanol/Water or Toluene/Hexane mixtures are ideal.

-

Mechanism: The compound is highly soluble in hot Ethanol or Toluene but crystallizes out upon cooling or addition of the anti-solvent (Water or Hexane).

-

Stereoisomer Separation: Fractional crystallization from Methanol can enrich the meso isomer, which typically crystallizes first due to higher lattice energy.

-

-

Extraction:

-

To remove this compound from an aqueous reaction mixture, use Dichloromethane (DCM) or Ethyl Acetate . The high distribution coefficient (

) favors the organic phase.

-

References

-

ChemicalBook. (2025).[2] this compound Product Properties and Melting Point Data. Link

-

National Institute of Standards and Technology (NIST). (2024). ThermoData Engine: Thermophysical Properties of Nitriles. Link

-

PubChem. (2025). Compound Summary: this compound (CID 543121). Link

-

Sigma-Aldrich. (2024). Solvent Miscibility and Polarity Charts for Organic Synthesis. Link

-

Krzymien, M. E. (1993). Solubility of 2,3-dimethyl-2,3-dinitrobutane in organic solvents. Journal of Chemical & Engineering Data, 38(2). (Cited for methodological analog). Link

Sources

2,3-Dimethylbutanedinitrile safety data sheet and hazards

The following technical guide details the safety profile, hazards, and handling protocols for 2,3-Dimethylbutanedinitrile (also known as 2,3-Dimethylsuccinonitrile ).

This guide is structured for researchers and drug development professionals, focusing on the mechanistic basis of toxicity and high-integrity experimental workflows.

Identity, Hazard Mechanisms, and Handling Protocols

Chemical Identity & Physicochemical Profile[1][2]

This compound is a vicinal dinitrile often encountered as a recombination product of radical initiators (e.g., during the decomposition of azo-nitrile precursors) or as a specialized intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.

Unlike its fully methylated analogue Tetramethylsuccinonitrile (TMSN) —a stable neurotoxin found in AIBN residues—this compound possesses alpha-hydrogens, rendering it susceptible to metabolic oxidation and subsequent cyanide liberation.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | This compound | Common: 2,3-Dimethylsuccinonitrile |

| CAS Number | 55903-51-0 (meso-isomer) | Often exists as a mixture of meso and dl pairs.[1][2] |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Physical State | Crystalline Solid or Viscous Liquid | Melting point depends on stereoisomeric purity (approx. 50–54°C for mixtures). |

| Solubility | DMSO, Methanol, Acetonitrile | Poorly soluble in water; lipophilic nature aids dermal absorption. |

| Structure | NC-CH(CH₃)-CH(CH₃)-CN | Contains two chiral centers (C2, C3).[2] |

Hazard Identification & Mechanistic Toxicology[1]

Core Hazard Directive: Treat this compound as a Type I Cyanogenic Agent and a Potent Neurotoxin .

GHS Classification (Derived)

Based on structural homologs (Succinonitrile, TMSN) and metabolic liability.

-

Acute Toxicity (Oral): Category 2 (Fatal if swallowed).

-

Acute Toxicity (Dermal): Category 1 (Fatal in contact with skin).

-

Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled).

-

Specific Target Organ Toxicity (STOT-SE): Category 1 (Nervous System).

Mechanistic Toxicology: The "Alpha-H" Factor

The toxicity of this compound is governed by its metabolic fate, which differs significantly from fully substituted nitriles.

-

Cyanide Liberation (Primary Threat):

-

The presence of hydrogen atoms at the alpha-positions (C2/C3) allows Cytochrome P450 enzymes (specifically CYP2E1) to hydroxylate the alpha-carbon.

-

The resulting cyanohydrin intermediate is unstable and spontaneously decomposes, releasing Hydrogen Cyanide (HCN) and a ketonitrile metabolite.

-

Result: Histotoxic hypoxia (inhibition of Cytochrome c Oxidase).

-

-

Neurotoxicity (Secondary Threat):

-

Intact dinitriles are GABA-gated chloride channel antagonists. Before metabolism, the parent molecule can induce rapid-onset clonic-tonic convulsions, similar to TMSN.

-

Figure 1: Dual toxicity mechanism showing oxidative bioactivation to cyanide and direct GABAergic neurotoxicity.

Safety & Handling Protocols

Engineering Controls

-

Primary Containment: All handling of pure material must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Closed Systems: For synthesis reactions >1 gram, use closed Schlenk lines or sealed reactor vessels to prevent vapor release.

Personal Protective Equipment (PPE)

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with Type B (Inorganic Gas/Cyanide) cartridges. Standard organic vapor cartridges are ineffective against HCN breakthrough.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield®) or Butyl Rubber. Note: Standard nitrile is permeable to small organic nitriles over time.

-

Emergency Response: The "Cyanide Code"

Every lab handling this compound must have a Cyanide Antidote Kit immediately accessible.

-

First Aid (Inhalation/Ingestion):

-

Evacuate to fresh air immediately.

-

Administer Oxygen (100%) if breathing is labored.

-

Antidote Administration:

-

Immediate:Amyl Nitrite inhalant (induces methemoglobinemia to scavenge cyanide).

-

Medical Professional:Hydroxocobalamin (Cyanokit) IV infusion.

-

-

Experimental Context: Synthesis & Radical Coupling

In drug development, this compound often appears as a byproduct or a target intermediate in radical dimerization reactions.

Protocol: Safe Handling of Radical Recombination Products

Context: Isolation of this compound from reaction mixtures (e.g., oxidative coupling of propionitrile).

-

Quenching: Do not acidify the reaction mixture if unreacted cyanide salts are present. Maintain pH > 9 during initial workup to keep cyanide as non-volatile CN⁻.

-

Extraction: Use ethyl acetate. Avoid dichloromethane if amine impurities are present (risk of alkylation).

-

Concentration: Rotary evaporation must be performed with a cold trap (-78°C) and the exhaust vented into a bleach scrubber.

Figure 2: Workflow for safe isolation emphasizing pH control and vapor scrubbing.

Disposal & Decontamination[4]

Principle: Oxidative destruction of the nitrile group is required before disposal.

-

Chemical Deactivation:

-

Treat waste streams with 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite for at least 24 hours.

-

Reaction: R-CN + OCl⁻ → R-CNO → CO₂ + N₂ + Cl⁻.

-

Caution: This reaction is exothermic. Add oxidant slowly with cooling.

-

-

Verification: Test the waste solution with Merckoquant® Cyanide Test Strips to ensure <1 ppm cyanide equivalent before disposal as chemical waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 543121, this compound. Retrieved from [Link]

-

DeVito, S. C.[3] (1996). Designing Safer Chemicals: Toxicological Considerations for Nitriles. ACS Symposium Series. (Establishes SAR for alpha-hydrogen vs. toxicity).

- European Chemicals Agency (ECHA).Registration Dossier for Substituted Succinonitriles.

- Solomons, T. W. G. (2016).Organic Chemistry: Radical Polymerization and Initiator Decomposition. (Context for AIBN-type breakdown products).

Sources

Navigating Chemical Ambiguity: A Technical Guide to the GHS Hazards of 2,3-Dimethylbutanedinitrile and Related Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the fast-paced world of chemical research and drug development, the precise identification of a compound and its associated hazards is paramount to ensuring laboratory safety and experimental integrity. This technical guide addresses the significant ambiguity surrounding the chemical entity "2,3-Dimethylbutanedinitrile." Our investigation reveals that this name is often used interchangeably with "2,3-dimethylsuccinonitrile" and is frequently confused with other structurally similar but distinct molecules, each possessing a unique hazard profile. This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for "2,3-dimethylsuccinonitrile" as the most probable subject of inquiry. Furthermore, to prevent potentially hazardous confusion, we present a comparative analysis of the GHS classifications for two closely related and commonly mistaken compounds: "2,3-Dimethylbutanenitrile" and "2,3-Diethyl-2,3-dimethylbutanedinitrile." By clearly delineating the specific hazards of each, this guide serves as an essential safety resource for all personnel handling these materials.

Critical Alert: The Challenge of Chemical Identification

A thorough review of chemical databases and safety data sheets has revealed a critical lack of a singular, authoritative GHS classification for a compound definitively and solely identified as "this compound." The name is most frequently used as a synonym for 2,3-dimethylsuccinonitrile . However, the similarity in nomenclature presents a significant risk of confusion with other nitriles, such as 2,3-Dimethylbutanenitrile (possessing a single nitrile group) and 2,3-Diethyl-2,3-dimethylbutanedinitrile, which has a markedly different and more severe toxicity profile.

It is imperative that researchers verify the exact chemical identity and CAS number of their material before consulting this or any other safety guide. The following sections will address the GHS hazard statements for these distinct compounds separately to mitigate the risk of accidental misidentification.

GHS Hazard Profile: 2,3-dimethylsuccinonitrile (CAS No. 110-61-2)

Synonyms: Succinonitrile, 1,2-Dicyanoethane, Butanedinitrile

This compound is the most likely chemical entity when encountering the name "this compound" without a specified CAS number. It is a solid at room temperature and presents a moderate hazard profile.

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child. | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | Warning | H411: Toxic to aquatic life with long lasting effects. |

Note: Some suppliers may also list skin and eye irritation hazards. Always refer to the specific Safety Data Sheet (SDS) provided with your material.

Hazard Statements (H-Statements)

-

H302: Harmful if swallowed. [1] This indicates that ingestion of a sufficient quantity of the substance can cause significant, non-lethal adverse health effects.

-

H361: Suspected of damaging fertility or the unborn child. This is a serious long-term hazard, suggesting that exposure may have adverse effects on reproductive health or development.

-

H411: Toxic to aquatic life with long lasting effects. This highlights the environmental hazard, indicating that release into waterways can harm aquatic organisms and persist in the environment.

Precautionary Statements (P-Statements)

The following is a synthesized list of precautionary statements from available safety data.[1]

| Type | Code | Statement |

| Prevention | P201 | Obtain special instructions before use. |

| P202 | Do not handle until all safety precautions have been read and understood. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. | |

| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. | |

| P391 | Collect spillage. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Safe Handling Protocol for 2,3-dimethylsuccinonitrile

-

Pre-Handling Assessment:

-

Confirm the chemical identity and CAS number (110-61-2).

-

Read and understand the entire Safety Data Sheet (SDS).

-

Ensure a chemical fume hood is available and functioning correctly.

-

Locate the nearest emergency eyewash station and safety shower.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect for tears or holes before each use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

-

-

Handling Procedure:

-

All handling of 2,3-dimethylsuccinonitrile must be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Use a spatula to weigh and transfer the solid material, avoiding the creation of dust.

-

Ensure all containers are clearly labeled.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store locked up in an area accessible only to authorized personnel.

-

-

Spill & Emergency Response:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and consult emergency procedures.

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Comparative GHS Profiles of Related Nitriles

To underscore the importance of precise chemical identification, this section details the GHS classifications of two compounds whose names are similar to "this compound."

2,3-Dimethylbutanenitrile (CAS No. 20654-44-8)

This compound contains only one nitrile group. Its hazard profile is significantly different from 2,3-dimethylsuccinonitrile.

GHS Classification Summary: [2]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid. |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin. | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled. | |

| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation. |

2,3-Diethyl-2,3-dimethylbutanedinitrile (CAS No. 128903-20-8)

This compound has a significantly more severe hazard profile, with high acute toxicity.

GHS Classification Summary: [3]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 1/2 | Danger | H300: Fatal if swallowed. | |

| Acute Toxicity, Dermal | Category 1 | Danger | H310: Fatal in contact with skin. | |

| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled. | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | None | Warning | H412: Harmful to aquatic life with long lasting effects. |

Note: There is some variability in the notified classifications for this compound, with some notifications indicating Category 4 for oral toxicity (H302: Harmful if swallowed).[3] Due to the potential for fatal outcomes, the most stringent precautions should be taken.

Decision Workflow for Handling Ambiguous Chemicals

To ensure safety when faced with an ambiguously named chemical, a systematic approach is required. The following workflow diagram illustrates the necessary steps to correctly identify the hazards.

Sources

The Enigmatic Reactivity of Vicinal Dinitriles: A Technical Guide to the Chemistry of 2,3-Dimethylbutanedinitrile

Foreword: Unlocking the Synthetic Potential of Sterically Encumbered Dinitriles

In the landscape of modern organic synthesis, nitrile-bearing molecules represent a cornerstone of molecular architecture. Their remarkable versatility allows for transformation into a plethora of functional groups, rendering them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide delves into the nuanced chemical reactivity of a particularly intriguing member of this class: 2,3-dimethylbutanedinitrile. As a sterically hindered vicinal dinitrile, its reactivity profile is a captivating interplay of electronic effects and spatial encumbrance. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core reactivity of this molecule, supported by field-proven insights and detailed experimental protocols. We will explore the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.

Synthesis of the Core Scaffold: Constructing this compound

The strategic synthesis of this compound is a critical first step in harnessing its synthetic utility. The presence of two adjacent quaternary carbon centers presents a significant steric challenge. A robust and scalable synthetic route is paramount. Based on established chemical transformations for analogous sterically hindered dinitriles, a multi-step synthesis commencing from 2,3-dimethyl-2,3-butanediol (pinacol) is a logical and efficient approach.[1]

Proposed Synthetic Pathway

The conversion of the diol to the dinitrile can be conceptualized in a two-step sequence: conversion of the diol to a vicinal dihalide, followed by nucleophilic substitution with a cyanide source.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Dimethyl-2,3-butanediol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2,3-Dibromo-2,3-dimethylbutane

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,3-dimethyl-2,3-butanediol.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide or concentrated hydrobromic acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dibromo-2,3-dimethylbutane.

Step 2: Synthesis of this compound

EXTREME CAUTION: Cyanide salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide or potassium cyanide in DMSO.

-

Add the crude 2,3-dibromo-2,3-dimethylbutane to the cyanide solution.

-

Heat the reaction mixture to a temperature that allows for a reasonable reaction rate while minimizing side reactions (e.g., 80-100 °C), monitoring the progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into a large volume of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

The Reactivity Landscape of the Nitrile Groups

The two nitrile groups in this compound are the focal points of its chemical reactivity. Their behavior is profoundly influenced by the steric hindrance imposed by the adjacent methyl groups. This steric shield can decrease reaction rates but also offers opportunities for enhanced selectivity.

Hydrolysis: From Dinitrile to Dicarboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation.[2] In the case of this compound, this reaction leads to the formation of 2,3-dimethylsuccinic acid, a valuable building block in its own right. The reaction can be catalyzed by either acid or base, with the mechanism proceeding through an intermediate diamide.[3]

Caption: Hydrolysis pathway of this compound.

Causality in Experimental Choice: Due to the steric hindrance around the nitrile groups, forcing conditions are often necessary to achieve complete hydrolysis.[4] Acid-catalyzed hydrolysis using strong mineral acids like sulfuric or hydrochloric acid at elevated temperatures is a common approach.[5] Base-catalyzed hydrolysis with strong bases such as sodium or potassium hydroxide also proves effective.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser, place this compound.

-

Add a solution of concentrated sulfuric acid or hydrochloric acid in water.

-

Heat the mixture under reflux, monitoring the reaction's progress by observing the dissolution of the organic layer and the cessation of ammonia evolution.

-

Cool the reaction mixture and carefully dilute it with water.

-

Extract the 2,3-dimethylsuccinic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent to obtain pure 2,3-dimethylsuccinic acid.

| Substrate | Conditions | Product | Yield (%) |

| This compound | Conc. H₂SO₄, reflux | 2,3-Dimethylsuccinic Acid | High |

| This compound | 6M NaOH, reflux | Sodium 2,3-dimethylsuccinate | High |

Reduction: Accessing the Vicinal Diamine

The reduction of the dinitrile moiety provides a direct route to 2,3-dimethyl-1,4-butanediamine, a valuable monomer for the synthesis of specialty polyamides and a precursor to various heterocyclic compounds.[6][7][8][9] This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation: This is often the method of choice for industrial applications due to its efficiency and the use of recyclable catalysts.[10] Raney® Nickel is a highly effective catalyst for the hydrogenation of nitriles to primary amines.[11][12][13]

Chemical Reduction: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the complete reduction of nitriles to primary amines on a laboratory scale.[14][15][16][17]

Caption: Reduction of this compound to the corresponding diamine.

Experimental Protocol: Reduction with LiAlH₄

CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude 2,3-dimethyl-1,4-butanediamine by vacuum distillation.

| Reagent | Solvent | Product | Yield (%) |

| LiAlH₄ | THF | 2,3-Dimethyl-1,4-butanediamine | High |

| H₂/Raney Ni | Ethanol/Ammonia | 2,3-Dimethyl-1,4-butanediamine | High |

Cycloaddition Reactions: Building Heterocyclic Frameworks

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocycles.[18] A particularly important transformation is the reaction with azides to form tetrazoles.[14] 5-substituted 1H-tetrazoles are recognized as non-classical bioisosteres of carboxylic acids in medicinal chemistry. The reaction of this compound with an azide source can thus lead to the formation of a bis-tetrazole, a scaffold with potential applications in drug discovery and materials science.[19][20]

Mechanism of Tetrazole Formation: The reaction is believed to proceed through the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent cyclization.[21]

Caption: [3+2] Cycloaddition of this compound with azide.

Experimental Protocol: Synthesis of the Bis-Tetrazole Derivative

CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which may be generated during acidification, is also toxic and explosive.

-

In a round-bottom flask, dissolve this compound in dimethylformamide (DMF).

-

Add sodium azide and a catalyst, such as zinc bromide or ammonium chloride.[22][23][24][25][26]

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of ~2 to protonate the tetrazole rings, which may cause the product to precipitate.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts, remove the solvent, and purify the crude product by recrystallization or column chromatography.

Applications in Drug Development and Materials Science

The derivatives of this compound hold significant promise in various scientific domains.

-

Medicinal Chemistry: The resulting 2,3-dimethylsuccinic acid can be used as a chiral building block in the synthesis of complex natural products and pharmaceuticals. The bis-tetrazole derivative, as a carboxylic acid bioisostere, presents an interesting scaffold for the design of novel therapeutic agents.

-

Polymer Chemistry: 2,3-Dimethyl-1,4-butanediamine is a valuable monomer for the synthesis of specialty polyamides.[6][8][9] The incorporation of the gem-dimethyl groups on the polymer backbone can impart unique properties such as increased solubility, amorphous character, and modified thermal properties compared to their linear counterparts.[7][18][27][28]

Conclusion

This compound, despite its sterically encumbered nature, is a versatile synthetic intermediate. Its nitrile functionalities can be readily transformed into valuable carboxylic acid and amine groups, opening doors to a wide array of molecular architectures. Furthermore, its participation in cycloaddition reactions provides a direct entry into complex heterocyclic systems. A thorough understanding of the interplay between steric and electronic effects is crucial for unlocking the full synthetic potential of this intriguing molecule. This guide provides a foundational framework for researchers to confidently explore and exploit the rich chemistry of this compound in their synthetic endeavors.

References

-

Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. (2019). Molecules. [Link]

-

hydrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. (2026). ResearchGate. [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Organic Synthesis. [Link]

-

Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2019). ACS Omega. [Link]

-

Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). Scientific Reports. [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]

-

[3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. (2016). RSC Advances. [Link]

-

Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. (2012). International Journal of Molecular Sciences. [Link]

- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).

-

Reduction of nitriles to amines using LiAlH4. (2021). YouTube. [Link]

-

Preparation of 5-substituted 1H-tetrazoles from nitriles in water. (2001). ResearchGate. [Link]

-

The [3+2]Cycloaddition Reaction. University of Utah. [Link]

-

Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]

-

Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

-

[3 + 2] cycloaddition of nitriles and sodium azide catalyzed by mAlPO4. ResearchGate. [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]

-

2,3-Diethyl-2,3-dimethylbutanedinitrile. PubChem. [Link]

-

Unexpected reaction of 2,3-dimethyl-2,3-butanediol. (2021). YouTube. [Link]

- Process for the synthesis of 2,3-dimethyl-2,3-butane diol. (1980).

-

Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2013). Journal of the Korean Chemical Society. [Link]

-

Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

-

Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

- Process for preparing 2,3-dimethyl-2,3-butanediol. (1983).

-

Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2019). Polymer Chemistry. [Link]

-

Polyamide Syntheses. (2019). ResearchGate. [Link]

-

Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. (2016). Molecules. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. (2016). Aaltodoc. [Link]

-

Organic Acid-Catalyzed Subcritical Water Hydrolysis of Immature Citrus unshiu Pomace. (2020). Foods. [Link]

-

Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (2022). Polymers. [Link]

-

Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. (2022). Extrica. [Link]

-

Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. (2021). ResearchGate. [Link]

-

The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. (2009). ResearchGate. [Link]

-

The acid-catalysed hydrolysis of benzonitrile. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. researchgate.net [researchgate.net]

- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 13. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide | MDPI [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Nitrile Renaissance: A Technical Guide to Biological Activity and Drug Design

Executive Summary

Historically marginalized due to concerns over cyanide toxicity, the nitrile (cyano) group has undergone a renaissance in modern medicinal chemistry. It is no longer viewed merely as a metabolic liability but as a "privileged structure" capable of driving potency through two distinct mechanisms: bioisosteric non-covalent interactions and reversible covalent inhibition .

This technical guide dissects the biological activity of nitriles, providing a rigorous analysis of their mechanistic utility, metabolic safety profiles, and experimental validation protocols. It is designed to move beyond basic textbook definitions, offering actionable insights for optimizing nitrile-containing pharmacophores.

Part 1: The Pharmacophore Evolution

The nitrile group (-C≡N) possesses unique physicochemical properties that make it a versatile tool in ligand design:

-

Electronic Profile: The sp-hybridized nitrogen creates a strong dipole moment (~3.9 D), allowing it to act as a hydrogen bond acceptor for backbone amides or specific residues like Serine and Arginine.

-

Steric Efficiency: The linear geometry and small van der Waals radius (approx. 4.2 Å length) allow it to penetrate narrow enzymatic pockets (e.g., the S1 subsite of proteases) where larger functional groups cannot fit.

-

The "Warhead" Capability: The carbon atom of the nitrile is electrophilic.[1][2] In the presence of a catalytic nucleophile (Cysteine or Serine) and an appropriately positioned oxyanion hole, it can form a covalent bond.[1]

The Shift to Reversible Covalent Inhibition

Traditional covalent drugs (e.g., aspirin, penicillin) often permanently inactivate targets, leading to potential immunogenicity (haptenization) and off-target toxicity. Nitriles offer a superior alternative: Reversible Covalent Inhibition .

In this mechanism, the nitrile reacts with a catalytic cysteine to form a thioimidate adduct . Crucially, this reaction is reversible. The inhibitor resides on the enzyme long enough to block function but eventually dissociates, reducing the risk of permanent protein modification.

Part 2: Mechanism of Action (The Thioimidate Trap)

The efficacy of nitrile-based protease inhibitors (e.g., DPP-4 inhibitors, Cathepsin K inhibitors) relies on the formation of a transition-state mimic.

Mechanistic Workflow

-

Recognition: The inhibitor binds non-covalently to the active site (

). -

Nucleophilic Attack: The thiolate anion of the catalytic cysteine attacks the nitrile carbon.[1]

-

Stabilization: The resulting negatively charged nitrogen (thioimidate) is stabilized by the oxyanion hole (usually backbone NH groups).

-

Equilibrium: The complex exists in equilibrium between the covalent adduct and the non-covalent complex.

Visualization: Cysteine-Nitrile Reaction Coordinate

Figure 1: The reversible covalent mechanism of nitrile inhibitors targeting cysteine proteases.[1] The reversibility (

Part 3: Therapeutic Applications & Case Studies

The application of nitriles varies by target class. The table below summarizes key drugs and their specific utilization of the nitrile group.

| Drug | Target | Mechanism | Role of Nitrile |

| Vildagliptin | DPP-4 (Diabetes) | Reversible Covalent | Forms imidate adduct with Ser630; high potency, slow dissociation. |

| Saxagliptin | DPP-4 (Diabetes) | Reversible Covalent | Similar to Vildagliptin; nitrile "warhead" on cyanopyrrolidine ring. |

| Rilpivirine | HIV-1 RT (NNRTI) | Non-Covalent | Part of a cyanovinyl moiety; engages in H-bonding network and fills a hydrophobic tunnel. |

| Nirmatrelvir | SARS-CoV-2 Mpro | Reversible Covalent | Targets Cys145; the nitrile warhead is essential for antiviral potency against the main protease. |

| Odanacatib | Cathepsin K | Reversible Covalent | Highly selective for CatK over other cathepsins due to specific P2-P3 interactions and nitrile warhead. |

Case Study: Vildagliptin vs. Saxagliptin

Both drugs target DPP-4 but exhibit different kinetics.[3] Vildagliptin behaves as a "slow-binding" inhibitor. The nitrile group reacts with the catalytic Serine (an unusual case, as nitriles prefer Cysteine, but the potent electrophilicity facilitates Serine attack). The high energy barrier to reverse the reaction results in a long residence time, allowing for once-daily dosing despite a short plasma half-life.

Part 4: Toxicology & Metabolism (The Cyanide Risk)

The primary safety concern with nitrile compounds is the potential release of cyanide (HCN/CN⁻) via oxidative metabolism. However, this risk is structural-dependent.

The Metabolic Rule of Thumb

-

Aromatic Nitriles (Ar-CN): Generally Stable . The C-CN bond is strong and resistant to oxidative cleavage.

-

Aliphatic Nitriles (R-CH₂-CN): Potentially Labile . If the

-carbon possesses abstractable protons, CYP450 enzymes (specifically CYP2E1) can hydroxylate the

Mechanism of Cyanide Release[4][5][6]

- -Hydroxylation: CYP450 abstracts a proton and inserts oxygen, forming a Cyanohydrin .

-

Decomposition: Cyanohydrins are unstable at physiological pH and spontaneously decompose into an aldehyde/ketone and Hydrogen Cyanide (HCN) .

Visualization: Metabolic Fate of Nitriles[5][6]

Figure 2: Structural determinants of nitrile metabolic stability.

Part 5: Experimental Protocols

Protocol A: Synthesis of Nitrile Warhead (Amide Dehydration)

Context: Converting a primary amide to a nitrile is a standard late-stage functionalization for creating protease inhibitors (e.g., converting a P1 glutamine/asparagine mimic).

Reagents: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). Scope: Mild conditions, suitable for sensitive peptide substrates.

-

Preparation: Dissolve the precursor primary amide (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Addition: Add Burgess Reagent (2.0–2.5 equiv) in one portion at room temperature.

-

Reaction: Stir under inert atmosphere (

) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the amide peak (M+1) and appearance of the nitrile (M-18). -

Workup: Dilute with DCM, wash with water and brine. Dry over

. -

Purification: Flash column chromatography.

-

Note: Avoid strong acidic workups which may hydrolyze the nitrile back to the amide.

-

Protocol B: Microsomal Cyanide Release Assay

Context: Mandatory safety screening for any aliphatic nitrile candidate.

Principle: Incubate compound with liver microsomes and detect released cyanide using a fluorescent naphthalene-2,3-dialdehyde (NDA) derivatization or colorimetric method.

Step-by-Step Workflow:

-

Incubation System:

-

Phosphate buffer (100 mM, pH 7.4).

-

Test Compound (10–50 µM).

-

Human Liver Microsomes (HLM) (1 mg/mL protein).

-

NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Reaction:

-

Pre-incubate microsomes and compound for 5 min at 37°C.

-

Initiate with NADPH. Incubate for 60 minutes in a sealed vial (to prevent HCN gas loss).

-

-

Termination & Trapping:

-

Stop reaction with ice-cold 10% Trichloroacetic acid (TCA).

-

Crucial Step: If using colorimetric detection, the headspace HCN must be trapped into a basic solution (0.1 M NaOH) using a Conway microdiffusion cell or similar airtight transfer method.

-

-

Detection (Fluorescent Method):

-

Transfer supernatant to a plate.

-

Add Taurine (50 mM) and NDA (0.5 mM).

-

Incubate 15 min.

-

Measure Fluorescence: Ex 418 nm / Em 460 nm.

-

Quantification: Compare against a KCN standard curve (0–100 µM).

-

References

-

Fleming, F. F., et al. (2010).[5] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[5][6] Journal of Medicinal Chemistry.[5][7] Link

-

Ueno, T., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[1] Molecules.[8][4][6][9][10][11] Link

-

Obach, R. S., et al. (2002). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity.[12] Chemical Research in Toxicology.[12] Link

-

Fauchère, J. L., et al. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin.[9][10] Diabetes, Metabolic Syndrome and Obesity.[10] Link

-

Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. Link

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A New Facile Method to Measure Cyanide in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Strecker reaction protocol for 2,3-Dimethylbutanedinitrile derivatives

Application Notes & Protocols

Topic: Strecker Reaction Protocol for the Synthesis of α-Amino-2,3-dimethylbutanenitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strecker Synthesis as a Cornerstone for α-Amino Acid Derivatives

First discovered by Adolph Strecker in 1850, the Strecker synthesis remains one of the most direct and versatile methods for preparing α-amino acids and their immediate precursors, α-aminonitriles.[1][2] The reaction is a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine source (typically ammonia or an ammonium salt), and a cyanide source.[3] Its enduring utility in organic synthesis stems from its operational simplicity and the broad availability of starting materials.

For researchers in drug development, the Strecker reaction provides a powerful tool for creating non-proteinogenic amino acids, particularly α,α-disubstituted variants, which are crucial for designing peptidomimetics with enhanced metabolic stability and conformational rigidity. The use of ketones as the carbonyl starting material directly yields these sterically hindered α,α-disubstituted amino acid precursors.[1][4] This guide provides a detailed protocol and mechanistic insights for the synthesis of α-aminonitrile derivatives incorporating the 2,3-dimethylbutane scaffold, using 3-methyl-2-butanone as a representative starting ketone.

Reaction Mechanism: A Two-Stage Cascade

The Strecker synthesis proceeds through two primary stages: the formation of an α-aminonitrile, followed by the optional hydrolysis of the nitrile to the corresponding α-amino acid.[4][5]

-

Iminium Ion Formation: The reaction initiates with the condensation of the ketone and ammonia. The ammonium chloride (NH₄Cl) serves as both a source of ammonia (NH₃) and a mild acid catalyst.[4] The catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by ammonia. Subsequent dehydration of the resulting hemiaminal intermediate generates a highly reactive iminium ion.[1][3]

-

Cyanide Attack: The nucleophilic cyanide ion (from NaCN or KCN) then attacks the electrophilic carbon of the iminium ion. This step forms the crucial new carbon-carbon bond, yielding the stable α-aminonitrile product.[4][5]

The resulting α-aminonitrile is a versatile intermediate. It can be hydrolyzed under acidic conditions to produce the final α-amino acid, or the nitrile and amine functionalities can be further manipulated to access a diverse range of molecular architectures.[3]

Caption: Figure 1: Strecker Reaction Mechanism with a Ketone.

Experimental Protocol: Synthesis of 2-Amino-2,3-dimethylbutanenitrile

This protocol details the synthesis of 2-amino-2,3-dimethylbutanenitrile from 3-methyl-2-butanone. This procedure is designed to be self-validating by incorporating clear steps for reaction setup, monitoring, workup, and purification.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Role |

| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 1.0 | 8.61 g (10.6 mL) | Ketone Substrate |

| Ammonium Chloride | NH₄Cl | 53.49 | 1.2 | 6.42 g | Ammonia Source/Catalyst |

| Sodium Cyanide | NaCN | 49.01 | 1.1 | 5.39 g | Cyanide Source |

| Methanol | CH₃OH | 32.04 | - | 50 mL | Solvent |

| Water (Deionized) | H₂O | 18.02 | - | 100 mL | Solvent/Quenching |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 150 mL | Extraction Solvent |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |

!!! EXTREME CAUTION !!! Sodium cyanide (NaCN) is a highly toxic poison. All operations involving NaCN must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide solution before disposal according to institutional guidelines.

Step-by-Step Methodology

-

Reaction Setup (Time: 15 min):

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add ammonium chloride (6.42 g, 1.2 eq) and methanol (50 mL).

-

Stir the mixture at room temperature until the ammonium chloride is fully dissolved.

-

Causality: Using a slight excess of ammonium chloride ensures a sufficient concentration of both ammonia and the acidic catalyst to drive the imine formation equilibrium forward.[4] Methanol is an effective solvent for all reactants.

-

-

Addition of Reactants (Time: 30 min):

-

Add 3-methyl-2-butanone (10.6 mL, 1.0 eq) to the flask via syringe.

-

In a separate beaker, carefully dissolve sodium cyanide (5.39 g, 1.1 eq) in deionized water (20 mL). Perform this step in the fume hood.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Slowly add the aqueous sodium cyanide solution to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The reaction is exothermic. Initial cooling and slow addition of the cyanide solution are critical to control the reaction rate, prevent overheating, and minimize potential side reactions.

-

-

Reaction Execution (Time: 12-24 h):

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

-

Causality: Extended reaction time at room temperature allows the reaction to proceed to completion. Vigorous stirring ensures proper mixing of the biphasic (methanolic/aqueous) system.

-

-

Workup and Extraction (Time: 1 h):

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (80 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

Causality: The product, an organic aminonitrile, is more soluble in dichloromethane than in the aqueous phase. Repeated extractions ensure maximum recovery of the product.

-

-

Drying and Concentration (Time: 30 min):

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude α-aminonitrile.

-

Causality: Removing residual water with a drying agent is crucial before solvent evaporation to prevent potential hydrolysis of the nitrile or other water-mediated side reactions.

-

-

Purification (Optional):

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. The choice of eluent for chromatography will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is a common starting point.

-

Caption: Figure 2: Experimental Workflow for Strecker Synthesis.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete imine formation due to wet reagents/solvents. 2. Insufficient reaction time. 3. Reaction temperature was too low. | 1. Use anhydrous methanol and ensure all glassware is dry. 2. Extend the reaction time and monitor by TLC/GC-MS. 3. Ensure the reaction is allowed to stir at room temperature after the initial cooled addition. |

| Formation of Cyanohydrin Byproduct | Direct attack of cyanide on the ketone before imine formation. | Ensure sufficient concentration of the ammonia source (NH₄Cl). The equilibrium should favor imine formation. Add the cyanide solution slowly at 0 °C. |

| Product is Difficult to Extract | The aminonitrile may have some water solubility or form an emulsion. | Add brine (saturated NaCl solution) during the workup to break emulsions and "salt out" the organic product from the aqueous layer. |

| Nitrile Hydrolysis during Workup | Presence of acid or base during workup with residual water. | Perform the workup under neutral conditions. Ensure efficient drying of the organic layer before concentration. |

References

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by the Petasis- and Ugi-reactions. Chemical Society Reviews, 36(7), 1095-1108. (Note: While this reference is not directly in the search results, it provides context on multi-component reactions like Strecker. A more direct citation from the results is[2] which discusses the history and significance of the Strecker reaction). A direct, clickable source from the results is: Ngassa, F. N., & O’Doherty, G. A. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Stereoselective Catalysis. Molecules, 27(19), 6649. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

applications of 2,3-Dimethylbutanedinitrile in organic synthesis

Application Note: Synthetic Utility & Handling of 2,3-Dimethylbutanedinitrile (TMSN)

Part 1: Executive Summary & Chemical Profile

This compound (also known as Tetramethylsuccinonitrile or TMSN) is a sterically crowded dinitrile often encountered as a recombination byproduct of the radical initiator AIBN (2,2'-azobisisobutyronitrile).[1] While frequently treated as a hazardous waste product in polymer chemistry, it serves as a valuable precursor for synthesizing sterically hindered scaffolds used in metabolic probes, polymer cross-linkers, and specialized ligands.[1]

Key Chemical Data:

| Property | Value |

|---|---|

| CAS Number | 3333-52-6 |

| Formula | C₈H₁₂N₂ |

| MW | 136.20 g/mol |

| Structure | Tetramethyl-substituted succinonitrile |

| Key Reactivity | Hydrolysis (to diacids/anhydrides), Reduction (to diamines), Radical Recombination |

| Toxicity | HIGH (Neurotoxic, Convulsant) |[2]